(3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone
Overview
Description
(3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone is an organic compound characterized by the presence of an amino group, a fluorine atom, and a morpholine ring attached to a phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
One study mentions a compound with a similar structure, n-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide, which is an irreversible tyrosine-kinase inhibitor . This suggests that (3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone might also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share structural similarities, have been reported to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
One source provides some basic chemical properties of the compound, including its molecular formula (c11h13fn2o2) and molecular weight (22423) .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with morpholine in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The resulting intermediate, (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone, is then reduced using zinc and ammonium formate to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Zinc and ammonium formate, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro intermediates to amino compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Comparison with Similar Compounds
- (3-Amino-phenyl)(morpholin-4-yl)methanone
- (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone
Comparison:
- Uniqueness: The presence of the fluorine atom in (3-Amino-4-fluorophenyl)(morpholin-4-yl)methanone can significantly alter its chemical reactivity and biological activity compared to its analogs. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems .
Properties
IUPAC Name |
(3-amino-4-fluorophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMNSVOUWXMAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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